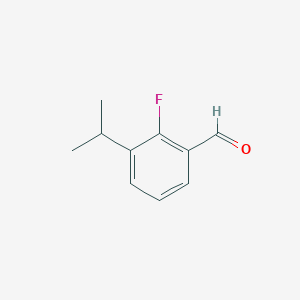

2-Fluoro-3-isopropylbenzaldehyde

説明

2-Fluoro-3-isopropylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H11FO It is characterized by the presence of a fluorine atom and an isopropyl group attached to a benzene ring, along with an aldehyde functional group

特性

IUPAC Name |

2-fluoro-3-propan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-7(2)9-5-3-4-8(6-12)10(9)11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBMVOCTBUWDHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563323 | |

| Record name | 2-Fluoro-3-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133145-16-1 | |

| Record name | 2-Fluoro-3-(1-methylethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133145-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

2-Fluoro-3-isopropylbenzaldehyde can be synthesized through several methods. One common approach involves the electrophilic fluorination of 3-isopropylbenzaldehyde using reagents such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired fluorinated product .

Another method involves the use of Suzuki-Miyaura coupling reactions, where a boron reagent is coupled with a halogenated precursor to introduce the fluorine atom . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-Fluoro-3-isopropylbenzaldehyde often involves large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts to ensure efficient production.

化学反応の分析

Types of Reactions

2-Fluoro-3-isopropylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: 2-Fluoro-3-isopropylbenzoic acid

Reduction: 2-Fluoro-3-isopropylbenzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Organic Synthesis

Role as an Intermediate:

2-Fluoro-3-isopropylbenzaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. The presence of the fluorine atom provides unique electronic properties that can influence reaction pathways and product formation.

Reactions:

- Oxidation: Can be oxidized to form 2-Fluoro-3-isopropylbenzoic acid.

- Reduction: Capable of being reduced to yield 2-Fluoro-3-isopropylbenzyl alcohol.

- Substitution Reactions: Engages in various nucleophilic substitution reactions leading to different substituted benzaldehydes based on the nucleophile used .

Medicinal Chemistry

Pharmaceutical Development:

The compound is explored for its potential in developing new drug candidates due to its pharmacological activities. It is involved in synthesizing bio-functional hybrid compounds that exhibit a range of biological activities.

Biological Activities:

- Antimicrobial Properties: Compounds derived from 2-fluoro-3-isopropylbenzaldehyde have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antitumor Activity: The compound's derivatives are being studied for their cytotoxic effects on cancer cell lines, demonstrating potential antitumor properties .

Case Study:

A study synthesized thiosemicarbazone derivatives from 2-fluoro-3-isopropylbenzaldehyde, which were then reacted with ruthenium complexes. The resulting complexes exhibited varied redox behaviors and cytotoxicity profiles against cancer cell lines such as NCI-H460, A549, and MDA-MB-231.

Material Science

Synthesis of Novel Materials:

In material science, 2-fluoro-3-isopropylbenzaldehyde is utilized to create materials with specific properties. Its ability to form stable bonds with other molecules makes it suitable for developing advanced materials used in various applications, including electronics and coatings .

Summary of Key Findings

| Application Field | Key Findings | Example Compounds/Results |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Oxidation to benzoic acid, reduction to benzyl alcohol |

| Medicinal Chemistry | Antimicrobial and antitumor activities | Thiosemicarbazone derivatives with cytotoxic effects |

| Material Science | Development of novel materials | Advanced materials for electronics |

作用機序

The mechanism of action of 2-Fluoro-3-isopropylbenzaldehyde is primarily related to its reactivity as an aldehyde and the presence of the fluorine atom. The aldehyde group can undergo nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can affect molecular targets and pathways, making the compound useful in various chemical and biological applications.

類似化合物との比較

2-Fluoro-3-isopropylbenzaldehyde can be compared with other similar compounds, such as:

3-Isopropylbenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.

2-Fluorobenzaldehyde: Lacks the isopropyl group, leading to variations in steric and electronic effects.

3-Fluoro-4-isopropylbenzaldehyde: Has a different substitution pattern, affecting its chemical behavior.

The presence of both the fluorine atom and the isopropyl group in 2-Fluoro-3-isopropylbenzaldehyde makes it unique, providing a distinct combination of electronic and steric effects that can be exploited in various applications.

生物活性

2-Fluoro-3-isopropylbenzaldehyde is an aromatic aldehyde that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom and an isopropyl group, influences its reactivity and potential biological activity. This article explores the compound's biological properties, mechanisms of action, and its implications in pharmaceutical applications.

2-Fluoro-3-isopropylbenzaldehyde can be synthesized through various methods, including formylation processes that involve aromatic aldehydes. The compound is recognized for its utility as an intermediate in organic synthesis, particularly in the development of more complex organic molecules and pharmaceutical agents .

Biological Activity

The biological activity of 2-Fluoro-3-isopropylbenzaldehyde has been investigated in several studies, focusing on its interactions with biomolecules and potential therapeutic applications.

The mechanism by which 2-Fluoro-3-isopropylbenzaldehyde exerts its biological effects is primarily attributed to:

- Nucleophilic Addition Reactions : The aldehyde group can participate in nucleophilic addition reactions, which are critical in biochemical pathways.

- Electronic Effects of Fluorine : The presence of the fluorine atom enhances the compound's electrophilicity, potentially increasing its reactivity with nucleophiles.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of various benzaldehyde derivatives, including those similar to 2-Fluoro-3-isopropylbenzaldehyde. In one study, compounds were screened using the agar well diffusion method against gram-positive and gram-negative bacteria, revealing significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from moderate to high .

Cytotoxicity and Cancer Research

A series of experiments evaluated the cytotoxic effects of benzaldehyde derivatives on human tumor cell lines. The results indicated that certain derivatives exhibited potent growth inhibition compared to standard chemotherapy agents like cisplatin. Specifically, compounds showed IC50 values significantly lower than those of established drugs, suggesting potential as anticancer agents .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 2-Fluoro-3-isopropylbenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or halogenation of benzaldehyde derivatives. For fluorinated analogs, direct fluorination using Selectfluor™ or electrophilic fluorinating agents is common . Optimization includes controlling temperature (e.g., 0–5°C for halogen stability ) and solvent polarity (e.g., dichloromethane for improved yield ). Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. What spectroscopic techniques are recommended for characterizing 2-Fluoro-3-isopropylbenzaldehyde?

Methodological Answer:

- NMR : NMR confirms fluorine positioning (δ ~ -110 ppm for aromatic F ). NMR identifies isopropyl protons (δ 1.2–1.4 ppm) and aldehyde protons (δ ~10 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at 196.12 g/mol) .

- IR : Aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-F stretch (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 2-Fluoro-3-isopropylbenzaldehyde in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron-deficient aromatic rings, identifying reactive sites. Fluorine’s electron-withdrawing effect lowers LUMO energy at the ortho and para positions, favoring NAS . Solvent effects (e.g., DMSO) are incorporated via PCM models to refine activation energies . Experimental validation via kinetic studies (e.g., UV-Vis monitoring of reaction progress) is critical .

Q. How should researchers resolve discrepancies in spectroscopic data for fluorinated benzaldehyde derivatives?

Methodological Answer:

- Contradiction Analysis : Compare NMR chemical shifts across solvents (e.g., CDCl₃ vs. DMSO-d₆) to rule out solvent-induced shifts .

- Isotopic Purity : Verify fluorine source purity (e.g., ≥98% Selectfluor™) to avoid byproducts .

- Cross-Validation : Use X-ray crystallography for unambiguous structural confirmation when NMR/MS data conflict .

Q. What strategies ensure high purity in multi-step syntheses of 2-Fluoro-3-isopropylbenzaldehyde?

Methodological Answer:

- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted intermediates .

- Recrystallization : Use ethanol/water mixtures to isolate crystalline aldehyde derivatives .

- Quality Control : Certificates of Analysis (CoA) for reagents (e.g., CAS RN verification ) and in-process HPLC monitoring (≥95% purity threshold ).

Q. How does steric hindrance from the isopropyl group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Kinetic Studies : Conduct stability assays (pH 1–14, 25–80°C) with UV-Vis or NMR tracking. The isopropyl group may reduce hydrolysis rates at the aldehyde via steric shielding .

- Computational Modeling : Calculate steric maps (e.g., using Molecular Mechanics) to quantify hindrance effects on reaction pathways .

Data Interpretation and Reproducibility

Q. What methodological frameworks are recommended for systematic reviews of fluorinated aldehyde toxicity?

Methodological Answer: Adopt PRISMA guidelines for literature screening, focusing on in vitro cytotoxicity assays (e.g., IC₅₀ in HepG2 cells) and environmental toxicity (e.g., Daphnia magna LC₅₀) . Use QSAR models to correlate substituent effects (e.g., fluorine position) with toxicity .

Q. How can researchers address batch-to-batch variability in synthetic yields?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, temperature) .

- Statistical Analysis : Apply ANOVA to identify significant factors (p < 0.05) and optimize robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。